8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, or TBPP, is an organic compound with a unique structure and interesting properties. It is an important building block in organic synthesis and has been used in the development of many drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. TBPP is also used in laboratory experiments to study the structure and reactivity of molecules.
Scientific Research Applications
TBPP is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of various drugs and other organic compounds, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, TBPP has been used to study the structure and reactivity of molecules, as well as to study the effects of different solvents and catalysts on the reaction rates of organic compounds. TBPP has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers materials.
Mechanism of Action
The mechanism of action of TBPP is not completely understood. However, it is believed that the compound acts by binding to certain proteins in the cell and modulating their activity. This binding may affect the activity of enzymes, receptors, and other proteins in the cell, which can lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
TBPP has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, TBPP has been shown to inhibit the growth of cancer cells, reduce inflammation, and increase the production of certain proteins in the cell. TBPP has also been shown to reduce the toxicity of certain drugs, as well as to increase the efficacy of certain drugs.
Advantages and Limitations for Lab Experiments
TBPP is an important building block in organic synthesis and is used in many laboratory experiments. The advantages of using TBPP in laboratory experiments include its low cost, its availability, and its relative stability. The main limitation of using TBPP in laboratory experiments is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
TBPP has a wide range of potential future directions. It could be used in the development of new drugs and other organic compounds, as well as in the synthesis of peptides and peptidomimetics. TBPP could also be used to study the structure and reactivity of molecules, as well as to study the effects of different solvents and catalysts on the reaction rates of organic compounds. Additionally, TBPP could be used to study the biochemical and physiological effects of different drugs, as well as to study the effects of different solvents and catalysts on the toxicity of certain drugs. Finally, TBPP could be used in the development of polymers materials.
Synthesis Methods
TBPP can be synthesized in two steps. The first step involves the synthesis of the starting material, 4-tert-butylbenzoyl chloride, which is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride in the presence of a catalyst. The second step involves the reaction of the starting material with pyridine-3-yloxy-8-azabicyclo[3.2.1]octane to form TBPP. This reaction is carried out in a solvent such as dichloromethane, and the reaction is catalyzed by a base such as sodium hydroxide.
properties
IUPAC Name |
(4-tert-butylphenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-23(2,3)17-8-6-16(7-9-17)22(26)25-18-10-11-19(25)14-21(13-18)27-20-5-4-12-24-15-20/h4-9,12,15,18-19,21H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDIJRSBQBDINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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